molecular formula C18H21NOS3 B11643200 1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one

1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one

Cat. No.: B11643200
M. Wt: 363.6 g/mol
InChI Key: SXQSJZMWOSMPIL-UHFFFAOYSA-N
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Description

The compound 1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one belongs to a class of fused heterocyclic systems featuring a [1,2]dithiolo[3,4-c]quinoline core. This structure is characterized by a sulfur-rich dithiolo ring fused to a quinoline scaffold, with a thioxo group at position 1 and a butan-1-one substituent at position 3. The tetramethyl substituents (positions 4,4,7,8) enhance steric and electronic stability, while the butanone chain may influence solubility and biological interactions.

Properties

Molecular Formula

C18H21NOS3

Molecular Weight

363.6 g/mol

IUPAC Name

1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one

InChI

InChI=1S/C18H21NOS3/c1-6-7-14(20)19-13-9-11(3)10(2)8-12(13)15-16(18(19,4)5)22-23-17(15)21/h8-9H,6-7H2,1-5H3

InChI Key

SXQSJZMWOSMPIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SSC3=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one involves multiple steps, starting from simpler precursor molecules. The reaction conditions typically include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Key Properties
Target: 1-(4,4,7,8-Tetramethyl-1-thioxo-...butan-1-one (hypothetical) C19H21NOS3 4,4,7,8-tetramethyl; butan-1-one ~367.5* Data inferred from analogues
1-(4,4,8-Trimethyl-1-thioxo-...ethanone () C15H15NOS3 4,4,8-trimethyl; ethanone 321.47 ChemSpider ID: 690191
Cyclopropyl-(4,4,6,8-tetramethyl-1-thioxo-...methanone () C20H21NOS3 4,4,6,8-tetramethyl; cyclopropyl ~379.5* ZINC ID: 2267374
1-(8-Ethoxy-4,4-dimethyl-1-thioxo-...3-methylbutan-1-one () C21H25NO2S3 8-ethoxy; 3-methylbutanone ~443.6* PubChem entry (inaccessible)
5-[(4-Chlorophenoxy)acetyl]-8-methoxy-...quinoline-1-thione () C21H18ClNO3S3 8-methoxy; 4-chlorophenoxyacetyl 464.02 pKa: -0.63 (predicted)

Molar masses marked with () are calculated based on molecular formulas.

Substituent-Driven Property Analysis

Ketone Chain Length: The target compound’s butan-1-one chain (C4) increases lipophilicity compared to the ethanone (C2) derivative in . Longer chains may enhance membrane permeability in biological systems but reduce aqueous solubility .

Methyl vs. Cyclopropyl Substituents :

  • The cyclopropyl group in introduces steric hindrance and conformational rigidity, which could affect binding to biological targets compared to the target compound’s tetramethyl groups .

Electron-Withdrawing Groups: The 4-chlorophenoxyacetyl group in adds significant electronegativity and bulk, lowering pKa (predicted: -0.63) and enhancing reactivity in acidic environments. This contrasts with the target compound’s neutral methyl and butanone groups .

Research Findings and Functional Implications

Synthetic Validation :

  • Analogues like those in –2 rely on HPLC and LC-MS for purity validation, suggesting similar protocols apply to the target compound .

Biological Activity: While biological data for the target compound is unavailable, ’s chlorophenoxy derivative highlights how electronegative groups may enhance antimicrobial or anticancer activity through targeted protein interactions .

Biological Activity

The compound 1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one is a member of the dithioloquinoline class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C22H21NOS3
  • Molecular Weight : 411.6 g/mol
  • CAS Number : 351498-47-0

The structure features a quinoline core fused with dithiolo moieties and a thioxo group, which contributes to its biological reactivity and potential therapeutic applications.

Antitumor Activity

Research has indicated that derivatives of dithioloquinoline compounds exhibit significant antitumor properties. A study employing molecular modeling and computer screening identified several derivatives with potent inhibitory effects on various kinases associated with cancer progression. Notably, compounds derived from this class demonstrated IC50 values in the low micromolar range against key targets such as JAK3 and NPM1-ALK .

CompoundTarget KinaseIC50 (μM)
2aJAK30.36
2bJAK30.38
2cNPM1-ALK0.54
2qcRAF0.78

These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory potential of dithioloquinoline derivatives has also been explored. Using the PASS Online software for activity prediction, several compounds were identified with considerable anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug . Experimental validation confirmed these predictions, highlighting the ability of these compounds to inhibit pro-inflammatory mediators.

Antimicrobial Activity

In addition to antitumor and anti-inflammatory properties, studies have shown that dithioloquinoline derivatives possess antimicrobial activities that surpass traditional antibiotics like ampicillin and streptomycin. The antifungal efficacy was particularly notable against pathogens where these compounds demonstrated higher effectiveness than established antifungals such as ketoconazole .

Case Studies

Case Study 1: Inhibition of Kinases
A detailed study assessed the inhibitory effects of various dithioloquinoline derivatives on human kinases involved in cancer signaling pathways. The results showed that specific modifications in the chemical structure significantly enhanced inhibitory potency against kinases like JAK3 and NPM1-ALK.

Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, researchers evaluated the effect of these compounds on nitric oxide production in RAW 264.7 macrophages stimulated with LPS. The results indicated that certain derivatives effectively reduced NO production by inhibiting iNOS and COX-2 expression .

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